![molecular formula C10H2Na4O8 B086123 Tetrasodium benzene-1,2,4,5-tetracarboxylate CAS No. 148-04-9](/img/structure/B86123.png)
Tetrasodium benzene-1,2,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TBTC is a salt of benzene-1,2,4,5-tetracarboxylic acid and is commonly known as sodium tetrahydrate. It is a white crystalline powder that is soluble in water and has a molecular weight of 396.2 g/mol. TBTC has been extensively studied for its chelating properties, which have led to its use in several scientific research applications.
Wirkmechanismus
TBTC acts as a chelating agent by binding to metal ions through its carboxylic acid groups. The complex formed between TBTC and metal ions is stable and can be easily separated from the sample matrix. The chelation process is reversible, which means that the metal ions can be released from the complex under specific conditions.
Biochemical and Physiological Effects:
TBTC has been shown to have low toxicity and is considered safe for use in scientific research. However, its physiological effects on humans and animals are not well understood. Therefore, caution should be exercised when handling TBTC in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
TBTC has several advantages for use in laboratory experiments, including its high stability and selectivity towards metal ions. It can be easily synthesized and has a low cost compared to other chelating agents. However, TBTC also has limitations, including its low solubility in organic solvents and its sensitivity to pH changes.
Zukünftige Richtungen
TBTC has several potential future directions in scientific research, including its use in drug delivery systems, catalysis, and nanotechnology. Its chelating properties can be utilized to design new drug molecules that target specific metal ions in the body. TBTC can also be used as a catalyst in chemical reactions, and its ability to form stable complexes can be used to synthesize new nanomaterials with unique properties.
In conclusion, TBTC is a versatile compound that has several applications in scientific research. Its chelating properties make it a valuable tool in analytical chemistry, environmental science, and material science. Future research on TBTC can lead to the development of new technologies and materials with potential applications in various fields.
Synthesemethoden
TBTC can be synthesized using several methods, including the reaction of benzene-1,2,4,5-tetracarboxylic acid with sodium hydroxide or sodium carbonate. The reaction typically takes place under high temperature and pressure conditions and yields a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
TBTC has several applications in scientific research, including its use as a chelating agent in analytical chemistry. It can be used to extract and purify metal ions from environmental samples, such as soil and water. TBTC is also used in material science to synthesize metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
148-04-9 |
---|---|
Molekularformel |
C10H2Na4O8 |
Molekulargewicht |
342.08 g/mol |
IUPAC-Name |
tetrasodium;benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C10H6O8.4Na/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
MUZPXEPSRLGFMT-UHFFFAOYSA-J |
SMILES |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Andere CAS-Nummern |
148-04-9 |
Verwandte CAS-Nummern |
89-05-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.